1-Benzyl-1H-pyrazole-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-9-11-6-7-12-13(11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFOGVWPMHSDGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652309 | |
| Record name | 1-Benzyl-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102808-00-4 | |
| Record name | 1-Benzyl-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Strategic Synthetic Methodologies for 1 Benzyl 1h Pyrazole 5 Carbaldehyde and Its Derivatives
Direct Formylation and C-H Activation Approaches
Directly introducing a formyl (-CHO) group onto the pyrazole (B372694) ring is an efficient strategy. This typically involves electrophilic substitution or modern C-H activation techniques.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). jk-sci.comnih.gov This electrophilic species then attacks the pyrazole ring.
For pyrazole systems, the Vilsmeier-Haack reaction is a powerful tool for introducing a carbaldehyde group. However, the regioselectivity of the formylation is highly dependent on the substituents present on the pyrazole ring. In many 1,3-disubstituted pyrazoles, the reaction preferentially occurs at the C-4 position. scispace.com For instance, the formylation of various 1,3-disubstituted 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions consistently yields the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes. scispace.com
Achieving formylation specifically at the C-5 position of a 1-benzyl-1H-pyrazole requires careful consideration of the substrate's electronic and steric properties. If the C-4 position is blocked or deactivated, electrophilic attack at C-5 becomes more favorable. Some protocols also involve the cyclization and simultaneous formylation of hydrazone precursors using the Vilsmeier reagent to yield pyrazole-4-carbaldehydes. nih.govsemanticscholar.org
Table 1: Vilsmeier-Haack Reaction Conditions for Pyrazole Formylation
| Substrate | Reagents | Temperature | Position Formylated | Reference |
|---|---|---|---|---|
| 1,3-disubstituted-5-chloro-1H-pyrazoles | DMF, POCl₃ | 120 °C | C-4 | scispace.com |
| 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazone | DMF, POCl₃ | 70 °C | C-4 (via cyclization) | nih.gov |
Beyond classical electrophilic substitution, modern transition-metal-catalyzed C-H activation has emerged as a potent strategy for the regioselective functionalization of heterocycles, including pyrazoles. rsc.org These methods provide a direct route to form C-C or C-heteroatom bonds without the need for pre-functionalized starting materials.
Palladium catalysis, in particular, has been successfully employed for the C-5 functionalization of pyrazole rings. One innovative approach involves a sequence of C-5 arylation followed by the removal of a temporary directing or blocking group at the C-4 position. For example, a pyrazole-4-carboxylate can undergo a palladium-catalyzed C-5 C-H bond activation and coupling with an aryl halide; the carboxylate group at C-4 can then be removed via decarboxylation to yield the C-5 functionalized product. academie-sciences.fr While this example demonstrates C-5 arylation, similar C-H activation principles could be adapted for C-5 formylation, potentially through carbonylation reactions or coupling with a formylating agent. The primary challenge remains achieving high regioselectivity for the C-5 position over the often more reactive C-4 position.
Cyclization Reactions in the Construction of the Pyrazole Core
Building the pyrazole ring from acyclic precursors is a fundamental and versatile approach. This strategy allows for the introduction of desired substituents, such as the N-1 benzyl (B1604629) group and the C-5 carbaldehyde, by selecting appropriately functionalized starting materials.
The most common method for pyrazole synthesis is the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound, such as a 1,3-diketone or an α,β-unsaturated carbonyl compound. acs.orgyoutube.com To synthesize 1-benzyl-1H-pyrazole-5-carbaldehyde, benzylhydrazine (B1204620) would serve as the N-N component. The key is the selection of the three-carbon (C3-C4-C5) precursor which must contain functional groups that lead to the desired aldehyde at the C-5 position.
α,β-Unsaturated Aldehydes and Ketones: The reaction of hydrazine with α,β-unsaturated ketones (chalcones) is a known route to pyrazolines, which can be oxidized to pyrazoles. mdpi.comresearcher.life Using a precursor like 3-substituted-4,4-dimethoxy-2-butenal would provide the necessary carbon backbone, where the dimethoxy acetal (B89532) group serves as a protected aldehyde at the C-5 position. Condensation with benzylhydrazine followed by hydrolysis of the acetal would yield the target compound.
1,3-Diketones and Equivalents: Condensation with unsymmetrical 1,3-diketones can lead to a mixture of regioisomers. acs.org To control the regioselectivity and ensure the formation of the desired 1,5-disubstituted pyrazole, precursors with distinct reactivity at the two carbonyl positions are required. Enaminodiketones or similar masked dicarbonyls can provide the necessary regiochemical control.
Table 2: Examples of Carbonyl Precursors for Pyrazole Synthesis
| Carbonyl Precursor Type | Reactant | Product Type | Reference |
|---|---|---|---|
| α,β-Unsaturated Ketone | Hydrazine Hydrate, Formic Acid | 1-Formyl-2-pyrazoline | mdpi.com |
| 1,3-Diketone | Hydrazine | 3,5-Disubstituted Pyrazole | youtube.com |
Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. mdpi.comnih.gov Several MCRs have been developed for the synthesis of highly substituted pyrazoles. beilstein-journals.orgrsc.org A three-component reaction, for instance, could conceivably involve benzylhydrazine, an alkyne, and a formylating agent in a one-pot process to construct the this compound scaffold. Another strategy involves the reaction of aldehydes, β-ketoesters, and hydrazines to form persubstituted pyrazoles. beilstein-journals.org By carefully selecting the components, it is possible to design an MCR that assembles the target molecule or a close derivative in a single synthetic operation.
Derivatization from Pre-existing Pyrazole Scaffolds
An alternative to direct formylation or ring construction is the chemical modification of a functional group at the C-5 position of a pre-formed 1-benzyl-1H-pyrazole ring. This is a common and reliable strategy in organic synthesis, relying on well-established transformations. Pyrazole C-5 carbaldehydes are valuable intermediates for creating a wide array of more complex, biologically active molecules. researchgate.net
Common precursor functional groups that can be converted into an aldehyde include:
Oxidation of a 5-Methyl Group: A 1-benzyl-5-methyl-1H-pyrazole can be subjected to oxidation using reagents like selenium dioxide (SeO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN) to convert the methyl group into a formyl group.
Oxidation of a 5-Hydroxymethyl Group: A 1-benzyl-1H-pyrazole-5-methanol, which can be prepared from the corresponding carboxylic acid or ester via reduction, can be oxidized to the aldehyde using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. This two-step sequence (reduction then oxidation) is a highly reliable method.
Reduction of a 5-Carboxylic Acid Derivative: A 1-benzyl-1H-pyrazole-5-carboxylic acid or its corresponding ester can be partially reduced to the aldehyde. This can be achieved by first converting the carboxylic acid to an acid chloride and then performing a Rosenmund reduction, or by using sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) on the ester at low temperatures.
Table 3: Synthetic Transformations for Derivatizing the C-5 Position
| Starting Material (at C-5) | Transformation | Key Reagents | Product (at C-5) |
|---|---|---|---|
| -CH₃ | Oxidation | SeO₂, CAN | -CHO |
| -CH₂OH | Oxidation | PCC, DMP, Swern | -CHO |
| -COOCH₃ | Partial Reduction | DIBAL-H | -CHO |
N-Alkylation with Benzyl Moieties
The introduction of the benzyl group onto the nitrogen atom of the pyrazole ring is a key step in the synthesis of the target compound. This N-alkylation is commonly achieved by reacting a pre-formed pyrazole with a benzyl halide in the presence of a base. The choice of base and solvent is critical to ensure efficient and regioselective alkylation. For instance, the synthesis of 1-benzyl-1H-pyrazole derivatives has been successfully carried out for the development of Receptor Interacting Protein 1 (RIP1) kinase inhibitors nih.gov.
Alternatively, the benzyl moiety can be incorporated from the start of the synthesis. One such method involves the reaction of benzylhydrazine with a suitable 1,3-dicarbonyl compound or its equivalent. This condensation reaction directly forms the pyrazole ring with the benzyl group already attached at the N-1 position orgsyn.org. This approach offers a convergent route to highly substituted pyrazoles orgsyn.org.
Table 1: Examples of N-Alkylation and Benzylated Pyrazole Synthesis
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| Pyrazole | Benzyl halide, Base | 1-Benzyl-1H-pyrazole | nih.gov |
| Benzylhydrazine dihydrochloride | 4-Chlorobenzaldehyde, 4-Methyl-β-nitrostyrene | 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole | orgsyn.org |
| 3-Benzylpentane-2,4-dione | Hydrazine hydrate | 4-Benzyl-3,5-dimethyl-1H-pyrazole | nih.gov |
Introduction of the Aldehyde Functionality at C-5 Position
The formylation of the pyrazole ring, specifically at the C-5 position, is most commonly achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl3) and a substituted amide, such as N,N-dimethylformamide (DMF) semanticscholar.orgnih.gov.
The reaction proceeds via electrophilic substitution on the electron-rich pyrazole ring. For N-1 substituted pyrazoles, the C-5 position is electronically favored for such substitutions. The process involves adding the pyrazole substrate to the pre-formed Vilsmeier reagent, followed by heating and subsequent hydrolysis of the resulting iminium salt intermediate to yield the desired aldehyde nih.gov. This method has been successfully used to synthesize various pyrazole-5-carbaldehydes, including derivatives like 1-Benzyl-3-phenyl-1H-pyrazole-5-carbaldehyde rsc.org.
Table 2: Vilsmeier-Haack Reaction for Pyrazole Formylation
| Substrate | Reagents | Product | Reference |
|---|---|---|---|
| 1-Benzyl-3-phenyl-1H-pyrazole | POCl3, DMF | 1-Benzyl-3-phenyl-1H-pyrazole-5-carbaldehyde | rsc.org |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | POCl3, DMF | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | nih.gov |
| N1-(1-phenylethylidene)benzohydrazide derivatives | Vilsmeier-Haack reagent | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives | semanticscholar.org |
Advanced Catalytic Approaches in Pyrazole Carbaldehyde Synthesis
Modern synthetic strategies increasingly rely on advanced catalytic methods to achieve higher efficiency, selectivity, and functional group tolerance. Palladium and copper catalysts, in particular, have proven to be powerful tools for the functionalization and synthesis of complex pyrazole structures.
Palladium-Catalyzed Cross-Coupling Reactions for Functionalization
Palladium catalysis offers a versatile platform for the functionalization of the 1-benzylpyrazole core through various cross-coupling reactions. nih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents onto the pyrazole ring or the benzyl moiety.
A notable example is the palladium-catalyzed [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes. nih.gov This advanced methodology involves a twofold C-H activation of both an aryl C-H bond on the benzyl group and a heteroaryl C-H bond on the pyrazole ring, leading to the construction of complex tricyclic 2-benzazepine structures nih.gov. Such C-H activation strategies represent a highly atom-economical approach to functionalization, avoiding the need for pre-functionalized starting materials mdpi.com. Furthermore, established palladium-catalyzed reactions, such as Suzuki-Miyaura and Stille couplings, can be employed on halogenated pyrazole carbaldehyde derivatives to introduce further complexity acs.orgorganic-chemistry.org.
Table 3: Palladium-Catalyzed Functionalization of 1-Benzylpyrazole
| Reaction Type | Substrates | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| [5 + 2] Rollover Annulation | 1-Benzylpyrazole, Diphenylacetylene | Pd(OAc)2, AgOAc (oxidant) | 10H-Benzo[e]pyrazolo[1,5-a]azepine derivative | nih.gov |
| C-H Activation | Furanyl/Thiofuranyl substrates, Aryl bromides | Pd(II) complexes | Heteroarylated products | mdpi.com |
| C-N Cross-Coupling | Amines, Aryl halides | Pd catalyst, Ligand | Arylated amines | nih.gov |
Copper-Mediated Transformations
Copper catalysts are widely used in the synthesis of nitrogen-containing heterocycles due to their cost-effectiveness and unique reactivity. In the context of pyrazole synthesis, copper-mediated reactions are particularly valuable for forming C-N bonds.
One significant application is the copper-mediated intramolecular C-N cross-coupling reaction. This strategy has been employed in the synthesis of substituted pyrazolo[4,3-b]pyridines from precursors derived from pyrazole-5-carbaldehydes rsc.org. The reaction facilitates the cyclization of an appropriately positioned amine group onto the pyrazole ring system, demonstrating the utility of copper catalysis in constructing fused heterocyclic systems. The versatility of copper catalysis is also evident in its use for multicomponent reactions to build complex molecules like 1,2-substituted benzimidazoles in a single step nih.gov.
Table 4: Example of Copper-Mediated Transformation
| Reaction Type | Substrate Example | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Intramolecular C-N Cross-Coupling | Substituted 4-iodopyrazole-5-carboxaldehydes with allylamine (B125299) side chains | Copper | Substituted pyrazolo[4,3-b]pyridines | rsc.org |
| Three-Component Coupling | N-(2-aminophenyl)benzamide, Tosylazide, Ethynylbenzene | CuI | (2-benzyl-1H-benzo[d]imidazol-1-yl)(phenyl)methanone | nih.gov |
Reactivity Profile and Transformational Chemistry of 1 Benzyl 1h Pyrazole 5 Carbaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde group is a versatile functional handle, enabling a variety of oxidative, reductive, and nucleophilic addition-based transformations.
The aldehyde functional group of pyrazole (B372694) carbaldehydes can be readily oxidized to the corresponding carboxylic acid. This transformation is a standard reaction in organic chemistry. For instance, the oxidation of 1-benzyl-1H-pyrazole-4-carbaldehyde yields 1-benzyl-1H-pyrazole-4-carboxylic acid. Analogously, 1-benzyl-1H-pyrazole-5-carbaldehyde can be converted to 1-benzyl-1H-pyrazole-5-carboxylic acid. uni.lu While specific oxidizing agents for this exact substrate are not detailed in the provided results, general methods for aldehyde oxidation, such as using potassium permanganate (B83412) or chromium trioxide, are common.
Table 1: Oxidative Transformation of this compound
| Reactant | Product | Transformation Type |
|---|
The aldehyde group is susceptible to reduction to a primary alcohol. This reaction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The reduction of (1,3-diaryl-1H-pyrazol-4-yl)aldehydes to their corresponding (1,3-diaryl-1H-pyrazol-4-yl)methanol derivatives has been demonstrated, often without over-reduction. researchgate.net Following this pattern, this compound can be reduced to (1-benzyl-1H-pyrazol-5-yl)methanol. A study on N-(5-pyrazolyl)imines, which are formed from pyrazole aldehydes, utilized sodium borohydride for reduction, highlighting its compatibility with the pyrazole system. mdpi.com
Table 2: Reductive Transformation of this compound
| Reactant | Product | Reagent Example |
|---|
The electrophilic carbon of the aldehyde group is a prime target for nucleophiles. This reactivity is the basis for the formation of imines (Schiff bases) and acetals.
Schiff Base Formation: Pyrazole carbaldehydes readily undergo condensation reactions with primary amines to form Schiff bases. ekb.egisca.me For example, various pyrazole carbaldehydes have been reacted with 5-aminopyrazole derivatives in ethanol (B145695) to produce bis-pyrazole Schiff bases. ekb.egnih.gov This reaction is fundamental in building more complex molecules for various applications, including medicinal chemistry. nih.gov
Acetal (B89532) Formation: Aldehydes react with alcohols under acidic conditions to form acetals, which serve as protecting groups or intermediates in synthesis. acs.org While direct examples for this compound are not specified, general methods using trace amounts of conventional acids like hydrochloric acid in an alcohol solvent are highly effective for a wide range of aldehydes. acs.org Furthermore, N-acylated N,O-acetals can be synthesized from acyl pyrazoles and aldehydes, demonstrating the pyrazole ring's compatibility with acetal formation conditions. nsf.gov
Table 3: Nucleophilic Addition Reactions
| Reaction Type | Reactants | Product Type |
|---|---|---|
| Schiff Base Formation | This compound, Primary Amine | Imine (Schiff Base) ekb.egnih.gov |
The aldehyde group is a key participant in various carbon-carbon bond-forming reactions, including condensations and annulations, which build more complex cyclic and acyclic structures.
Condensation Reactions: Pyrazole-4-carbaldehydes, often synthesized via the Vilsmeier-Haack reaction, are used in condensation reactions. nih.govnih.govsemanticscholar.org For instance, they react with compounds containing active methylene (B1212753) groups, such as 2-mercaptoacetic acid and aromatic amines, to form products like pyrazolyl-thiazolidin-4-ones. researchgate.net
Annulation Reactions: The aldehyde can participate in cyclization cascades to form fused ring systems. For example, the reaction of pyrazole-3-carboxylates containing a 4-formyl group with hydrazine (B178648) leads to the formation of pyrazolo[3,4-d]pyridazin-7-ones. researchgate.net This demonstrates how the aldehyde can be integral to constructing bicyclic heterocyclic systems. While many annulation reactions focus on C-H activation of the pyrazole or benzyl (B1604629) ring, the aldehyde provides a classical route for ring fusion through condensation-cyclization sequences. nih.govrsc.org
Reactivity of the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the substituents on the ring.
The pyrazole ring can undergo electrophilic aromatic substitution. Due to the electronic nature of the π-excessive aromatic pyrazole ring, these reactions occur preferentially at the C4 position. nih.govconicet.gov.arresearchgate.net The presence of the N-benzyl group is crucial as it prevents electrophilic attack at the N1-position, which can occur in N-unsubstituted pyrazoles, thereby deactivating the ring towards substitution. researchgate.net
In some cases, the benzyl group itself can participate in an intramolecular electrophilic substitution. For instance, the diazotization of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile can lead to an intermediate that cyclizes via electrophilic attack of the diazonium group onto the benzyl ring, forming a fused tricyclic system. conicet.gov.ar This highlights the reactivity of both the pyrazole and the N-aryl substituent under specific conditions. However, standard electrophilic substitution reactions like formylation or halogenation on the 1-benzylpyrazole core would be expected to yield the 4-substituted product. scispace.com
Table 4: Regioselectivity of Electrophilic Aromatic Substitution
| Ring System | Preferred Position of Attack | Rationale |
|---|
N-Substituent Reactivity and Exchange
One of the significant reactions involving the N-substituent is its removal or exchange. For instance, the benzyl group can be cleaved under specific reductive conditions. This debenzylation is a valuable synthetic tool, allowing for the subsequent functionalization of the pyrazole's NH group. The choice of reagents and reaction conditions is crucial to achieve selective debenzylation without affecting other functional groups in the molecule.
Furthermore, the nature of the N-substituent dictates the regioselectivity of certain reactions. For example, in palladium-catalyzed direct arylation reactions of 4-bromo-1-benzylpyrazole, the arylation occurs selectively at the C5 position. rsc.org This highlights how the N-benzyl group directs the incoming substituent to a specific position on the pyrazole ring. The reactivity of analogous N-substituted pyrazoles, such as N-phenyl and N-methyl derivatives, often differs, underscoring the importance of the substituent's electronic and steric properties. rsc.org
The N-benzyl group can also participate in more complex transformations. Recent research has shown that 1-benzylpyrazoles can undergo a palladium-catalyzed [5+2] rollover annulation with alkynes. cdmf.org.bracs.org This reaction involves a twofold C-H activation of both the aryl group of the benzyl substituent and the heteroaryl C-H bond of the pyrazole, leading to the formation of tricyclic 2-benzazepine structures. cdmf.org.bracs.org This demonstrates the active participation of the N-benzyl group in constructing complex fused-ring systems.
Tautomeric Effects on Pyrazole Reactivity
Tautomerism is an intrinsic property of pyrazole systems that can significantly influence their reactivity. mdpi.com For pyrazole derivatives, prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms (N1 and N2), is a key consideration. mdpi.com In the case of this compound, the presence of the benzyl group at the N1 position "fixes" the tautomeric form, preventing the N1-H/N2-H equilibrium that is characteristic of N-unsubstituted pyrazoles.
While this compound itself does not exhibit prototropic tautomerism, understanding the principles of tautomerism in pyrazoles provides insight into its reactivity. For instance, in related pyrazol-5-ones, three main tautomeric forms can exist: the OH form, the CH form, and the NH form. researchgate.net The equilibrium between these forms is influenced by substituents and the solvent. researchgate.netnih.gov Studies on 1-phenyl-1H-pyrazol-3-ol have shown that it predominantly exists as the 1H-pyrazol-3-ol tautomer in various solvents. nih.gov
Recent computational studies on the keto-enol tautomerism of other pyrazolone (B3327878) derivatives have utilized DFT (Density Functional Theory) to predict the most stable tautomeric forms and evaluate the thermodynamic parameters of the equilibrium. nih.gov These studies indicate that the keto-enol tautomeric equilibrium is heavily influenced by the molecular structure and the solvent environment. nih.gov
Addition Reactions to the Pyrazole Ring (e.g., Thiol Additions)
The pyrazole ring in this compound can undergo addition reactions, although it is an aromatic system. These reactions often require activation of the ring or specific reagents that can overcome the aromatic stability. One notable class of such reactions involves the addition of thiols.
The addition of thiols to pyrazole derivatives can lead to the formation of pyrazole thioethers. researchgate.net These reactions can proceed through various mechanisms, including hetero-Michael additions. researchgate.net In some cases, the pyrazole ring can be functionalized by the direct introduction of a thiol group or by the addition of a thiol to a pre-functionalized pyrazole. For example, pyrazolone compounds can react with thiols in the presence of an oxidant like DMSO to form C-4 thiopyrazole compounds. google.com
While direct thiol addition to the unsubstituted positions of the this compound ring is not commonly reported, the aldehyde functionality provides a reactive site for various transformations that can be followed by addition reactions. For instance, the aldehyde can be converted into other functional groups that might facilitate subsequent thiol additions.
It is also worth noting that pyrazole-based compounds are utilized in catalyzing the enantioselective addition of thiols to other molecules, such as imines, highlighting the interaction between pyrazole structures and thiol-containing compounds. acs.org
Reactivity of the Benzyl Substituent
A primary mode of reactivity for the benzyl group is its cleavage. This debenzylation can be achieved under various conditions, such as catalytic hydrogenation, and is a common strategy in synthetic chemistry to deprotect the N1 position of the pyrazole for further functionalization. csic.es
The benzyl group can also direct the regioselectivity of reactions on the pyrazole ring. For instance, in palladium-catalyzed direct C-H arylations of 4-bromo-1-benzylpyrazole, the reaction proceeds at the C5 position, demonstrating the directing influence of the N-benzyl group. rsc.org
Furthermore, the benzyl group itself can be the site of reaction. Palladium-catalyzed C-H activation of the aryl group of the benzyl substituent can occur, leading to novel transformations. A notable example is the [5+2] rollover annulation of 1-benzylpyrazoles with alkynes, which involves C-H activation at both the benzyl ring and the pyrazole C5 position to construct polycyclic systems. cdmf.org.bracs.org The flexibility of the sp³-hybridized carbon of the benzyl group is thought to be a key factor in facilitating the formation of the necessary square-planar complexes for this C-H activation. acs.org
Modification of the benzyl group itself can also be a synthetic strategy. For example, introducing substituents onto the phenyl ring of the benzyl group can modulate the electronic properties and biological activity of the entire molecule. nih.gov
Mechanistic Studies of Key Chemical Transformations
Mechanistic studies of reactions involving this compound and related pyrazole derivatives provide fundamental insights into their reactivity and guide the development of new synthetic methods.
One of the key transformations of pyrazole-5-carbaldehydes is their use as building blocks for more complex heterocyclic systems. researchgate.net The aldehyde group is a versatile handle for various condensation and cyclization reactions. The mechanisms of these transformations often involve initial nucleophilic attack on the aldehyde carbon, followed by cyclization and dehydration steps.
The Vilsmeier-Haack reaction, a common method for synthesizing pyrazole-4-carbaldehydes, proceeds through an electrophilic substitution mechanism where a Vilsmeier reagent (formed from a substituted amide and phosphorus oxychloride) attacks the electron-rich pyrazole ring. nih.gov
In the context of palladium-catalyzed reactions, the mechanism of direct C-H arylation of N-substituted pyrazoles has been a subject of interest. For 4-halo-1-benzylpyrazoles, the reaction is believed to proceed via a palladium-catalyzed C-H activation/C-C bond formation cycle. The N-benzyl group plays a crucial role in directing the regioselectivity of this process. rsc.org
A particularly novel transformation is the palladium-catalyzed [5+2] rollover annulation of 1-benzylpyrazoles with alkynes. cdmf.org.bracs.org Mechanistic proposals for this reaction suggest an initial C-H activation at the C5 position of the pyrazole, followed by coordination of the alkyne and subsequent C-H activation of the aryl ring of the benzyl group, leading to the formation of a seven-membered azepine ring fused to the pyrazole. acs.org
The formation of pyrazoles from the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a fundamental process in pyrazole synthesis. The mechanism generally involves condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration. researchgate.net
Comprehensive Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 1h Pyrazole 5 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 1-Benzyl-1H-pyrazole-5-carbaldehyde can be achieved.
¹H and ¹³C NMR Chemical Shift Analysis for Structural Confirmation
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the pyrazole (B372694) ring.
Aldehyde Proton (CHO): A singlet is anticipated in the downfield region, typically between δ 9.5-10.0 ppm . This significant downfield shift is due to the strong deshielding effect of the carbonyl group.
Pyrazole Ring Protons: The pyrazole ring features two protons, H3 and H4. These would appear as doublets due to mutual coupling. H3 is expected around δ 7.8-8.2 ppm , and H4 is expected to be slightly more upfield, around δ 6.6-7.0 ppm .
Benzyl Group Protons: The methylene (B1212753) protons (-CH₂-) connecting the benzyl group to the pyrazole nitrogen would appear as a sharp singlet around δ 5.4-5.6 ppm . The five aromatic protons of the phenyl ring will resonate in the range of δ 7.2-7.5 ppm , likely as a complex multiplet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to be the most downfield signal, appearing around δ 185-190 ppm .
Pyrazole Ring Carbons: Three distinct signals are expected for the pyrazole ring carbons. C5 (attached to the aldehyde) would be around δ 140-145 ppm , C3 around δ 150-155 ppm , and C4 is expected in the region of δ 110-115 ppm .
Benzyl Group Carbons: The benzylic methylene carbon (-CH₂) signal is anticipated around δ 55-60 ppm . The phenyl group will show four signals: one for the ipso-carbon (C1') around δ 135-138 ppm , two signals for the ortho- and meta-carbons (C2'/C6' and C3'/C5') between δ 127-129 ppm , and one for the para-carbon (C4') around δ 128-129 ppm .
Expected ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| CHO | 9.5 - 10.0 | s (singlet) |
| Pyrazole H3 | 7.8 - 8.2 | d (doublet) |
| Pyrazole H4 | 6.6 - 7.0 | d (doublet) |
| CH₂ | 5.4 - 5.6 | s (singlet) |
Expected ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ ppm) |
|---|---|
| C=O | 185 - 190 |
| Pyrazole C3 | 150 - 155 |
| Pyrazole C5 | 140 - 145 |
| Pyrazole C4 | 110 - 115 |
| Benzyl C1' (ipso) | 135 - 138 |
| Benzyl C2'/C6' (ortho) | 127 - 129 |
| Benzyl C3'/C5' (meta) | 128 - 129 |
| Benzyl C4' (para) | 128 - 129 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Orientation
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the signals from the 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key expected correlation would be between the pyrazole ring protons, H3 and H4, confirming their adjacent positions.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This technique correlates directly bonded protons and carbons. Expected correlations include: H3 with C3, H4 with C4, the methylene protons with the methylene carbon, and the phenyl protons with their respective aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different parts of the molecule. Key expected correlations would be:
The aldehyde proton to C5 and C4 of the pyrazole ring.
The methylene protons (-CH₂-) to the ipso-carbon (C1') of the phenyl ring and to C5 of the pyrazole ring.
Pyrazole H4 to C3 and C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's spatial orientation. A significant NOESY correlation would be expected between the benzylic methylene protons and the ortho-protons of the phenyl ring, as well as between the methylene protons and the H5 proton of the pyrazole ring, confirming the N1-benzyl substitution.
Vibrational Spectroscopy
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would be dominated by absorptions from the aldehyde and the aromatic rings.
C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ , characteristic of an aromatic aldehyde carbonyl group.
C-H Stretch: Aromatic C-H stretching vibrations from both the pyrazole and benzyl rings would appear as a group of bands above 3000 cm⁻¹, typically in the 3030-3150 cm⁻¹ range. The aldehyde C-H stretch usually shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ . The methylene (-CH₂-) C-H stretches would be observed around 2920-2960 cm⁻¹ .
C=C and C=N Stretches: Aromatic C=C and pyrazole C=N stretching vibrations are expected to produce several bands in the 1450-1610 cm⁻¹ region.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring would appear in the 690-770 cm⁻¹ region, indicating monosubstitution.
Expected FT-IR Data
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aldehyde C=O Stretch | 1680 - 1700 | Strong, Sharp |
| Aromatic C-H Stretch | 3030 - 3150 | Medium to Weak |
| Aldehyde C-H Stretch | ~2820, ~2720 | Weak |
| Aliphatic C-H Stretch | 2920 - 2960 | Medium |
| Aromatic C=C / Pyrazole C=N Stretch | 1450 - 1610 | Medium to Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While no specific data could be located, the Raman spectrum would be expected to show strong bands for the symmetric vibrations of the aromatic rings and the C=C/C=N bonds, which are often weak in the IR spectrum. The C=O stretch would be present but typically weaker than in the FT-IR spectrum.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol .
Molecular Ion Peak (M⁺): The mass spectrum would show a prominent molecular ion peak at m/z = 186 .
Fragmentation Analysis: The fragmentation pattern would likely be dominated by the loss of stable neutral fragments and the formation of stable cations. Key expected fragments include:
[M-1]⁺ (m/z = 185): Loss of the aldehyde hydrogen radical.
[M-29]⁺ (m/z = 157): Loss of the formyl radical (-CHO).
[M-91]⁺ (m/z = 95): Loss of a benzyl radical (C₇H₇•), leading to the pyrazole-5-carbaldehyde cation.
Tropylium (B1234903) Ion (m/z = 91): The most characteristic and often base peak would be the tropylium cation (C₇H₇⁺), formed from the cleavage and rearrangement of the benzyl group.
Expected Mass Spectrometry Data
| m/z | Proposed Fragment |
|---|---|
| 186 | [M]⁺ (Molecular Ion) |
| 185 | [M-H]⁺ |
| 157 | [M-CHO]⁺ |
| 95 | [M-C₇H₇]⁺ |
Comprehensive Spectroscopic and Structural Analysis of this compound
Therefore, it is not possible to provide the detailed research findings, including data tables and in-depth analysis for the following sections as requested:
Integrated Spectroscopic Approaches for Comprehensive Characterization
Further experimental research would be required to generate the specific data necessary to populate these sections with the scientifically accurate and detailed information requested.
Applications of 1 Benzyl 1h Pyrazole 5 Carbaldehyde As a Versatile Building Block in Chemical Synthesis
Role in the Construction of Complex Heterocyclic Systems
The strategic placement of the aldehyde group on the pyrazole (B372694) ring makes 1-Benzyl-1H-pyrazole-5-carbaldehyde an ideal precursor for the synthesis of fused and polycyclic heterocyclic systems. These complex structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities. chim.it
The aldehyde functionality of this compound is a key handle for cyclocondensation reactions to build fused heterocyclic rings. A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines, which are structurally similar to purines and exhibit a range of biological activities, including anticancer properties. researchgate.net In a typical synthetic route, the aldehyde group can undergo condensation with compounds containing active methylene (B1212753) groups or with various dinucleophiles.
For instance, reaction with aminopyrazoles or other amino-heterocycles can lead to the formation of fused systems like pyrazolo[3,4-b]pyridines. semanticscholar.org The general strategy involves the condensation of the pyrazole-carbaldehyde with a suitable partner, followed by cyclization to yield the final fused product. The Vilsmeier-Haack reaction is a common method for synthesizing pyrazole-4-carbaldehyde derivatives, which are then used as building blocks for these complex structures. nih.govsemanticscholar.org
Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrazole-Carbaldehydes
| Precursor Class | Reagent | Fused System | Reference |
| Pyrazole-carbaldehyde | Amines, Thiourea | Pyrazolo[3,4-d]pyrimidine | researchgate.net |
| Pyrazole-carbaldehyde | Active Methylene Nitriles | Pyrazolo[3,4-b]pyridine | semanticscholar.org |
| Pyrazole-carbaldehyde | Hydrazones | Pyrazolo[4,3-c]pyridine | semanticscholar.org |
| 5-Aminopyrazole-4-carbaldehyde | Cyclopentanone | Cyclopenta[b]pyrazolo[4,3-e]pyridine | semanticscholar.org |
In drug discovery, the creation of chemical libraries containing a wide variety of related structures is essential for identifying new lead compounds. nih.gov this compound is an excellent starting point for diversity-oriented synthesis (DOS) due to the versatile reactivity of its aldehyde group. researchgate.net
The aldehyde can be readily converted into other functional groups or used in multicomponent reactions to rapidly generate molecular complexity. nih.gov For example, it can participate in reactions such as:
Wittig-type reactions to form alkenes.
Reductive amination with a diverse range of primary and secondary amines to produce substituted aminomethyl-pyrazoles.
Condensation reactions with hydrazines or hydroxylamines to yield hydrazones and oximes, respectively.
This flexibility allows for the systematic modification of the substituent at the 5-position of the pyrazole ring, leading to the generation of large libraries of compounds for biological screening. mdpi.com The pyrazole core acts as a stable and predictable scaffold, while diversity is introduced through the transformations of the carbaldehyde group. researchgate.netmdpi.com
Utility in Materials Science Research
Beyond its applications in medicinal chemistry, the structural features of this compound and its derivatives make them attractive for materials science research, particularly in the fields of coordination chemistry and optoelectronics.
Pyrazole derivatives are widely used as ligands in coordination chemistry due to the presence of two nitrogen atoms in the five-membered ring, which can coordinate to metal ions. chim.itresearchgate.net The aldehyde group in this compound can be used to synthesize more complex Schiff base ligands. These are typically formed by the condensation of the aldehyde with a primary amine.
The resulting Schiff base ligands offer multiple coordination sites (e.g., the pyrazole nitrogens and the imine nitrogen), allowing them to form stable complexes with a variety of transition metals. nih.gov The N-benzyl group can influence the solubility, stability, and steric environment of the resulting metal complexes. These coordination complexes are studied for their potential applications in catalysis, magnetism, and as models for bioinorganic systems. nih.govmdpi.com
Table 2: Features of this compound in Ligand Synthesis
| Structural Feature | Role in Coordination Chemistry | Potential Impact | Reference |
| Pyrazole Ring | Provides N-donor atoms for metal binding | Forms stable metal-ligand bonds | researchgate.net |
| Aldehyde Group | Can be converted to an imine (Schiff base) | Creates additional coordination sites (N-donor) | nih.gov |
| Benzyl (B1604629) Group | Influences steric and electronic properties | Affects complex geometry, solubility, and stability | chim.it |
Many organic heterocyclic compounds containing extended π-conjugated systems exhibit interesting photoluminescent properties. mdpi.commdpi.com Pyrazole and its derivatives have been incorporated into molecules designed as fluorescent and luminescent materials. nih.gov this compound can serve as a building block for such materials.
Through reactions like Claisen-Schmidt condensation (reacting the aldehyde with a ketone), it is possible to synthesize pyrazolyl-chalcones. These chalcones can then be cyclized, for example with hydrazine (B178648), to create pyrazoline-substituted pyrazoles. researchgate.net Both pyrazole and pyrazoline rings are known chromophores, and their combination in a conjugated system can lead to materials with high fluorescent quantum yields. nih.gov The emission properties of these materials can be tuned by modifying the substituents on the aromatic rings.
Organic molecules with extensive π-conjugation and donor-acceptor character are actively researched for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The pyrazole ring is an electron-rich heterocycle that can act as an electron donor.
By reacting this compound with electron-accepting units, it is possible to create molecules with intramolecular charge-transfer characteristics, a key property for many optoelectronic applications. The aldehyde group provides the synthetic handle to link the pyrazole core to other aromatic or heterocyclic systems, thereby extending the π-conjugation and tuning the electronic properties of the final molecule. While still an emerging area, the versatility of pyrazole-carbaldehydes makes them promising precursors for the development of novel organic semiconducting materials.
Intermediate for Functional Molecules of Academic Interest
The strategic placement of a carbaldehyde function at the 5-position of the 1-benzyl-1H-pyrazole ring allows for a wide range of chemical transformations. This reactivity is central to its application as a precursor for more elaborate molecular architectures that are subjects of academic investigation. A key area of interest is the synthesis of fused pyrazole derivatives, such as pyrazolo[3,4-b]pyridines, which are known to exhibit a wide array of biological activities.
The benzyl group at the N1 position of the pyrazole ring often serves as a protecting group, which can be crucial during multi-step synthetic sequences. While the removal of this group has been investigated, its presence during the construction of fused ring systems is often advantageous.
A significant application of derivatives of this compound is in the synthesis of 1-benzyl-1H-pyrazolo[3,4-b]pyridines. These bicyclic heterocyclic compounds are of considerable academic interest due to their structural analogy to purines, a class of molecules of immense biological importance. The synthesis of these compounds often proceeds via a 1-substituted-5-aminopyrazole intermediate, which can be conceptually derived from this compound through reactions such as oximation followed by reduction.
Once the 1-benzyl-1H-pyrazolo[3,4-b]pyridine scaffold is synthesized, it can undergo a variety of further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel functional molecules. Research has detailed several transformations of this core structure, including N-oxidation, nitration, and halogenation, each yielding products with unique substitution patterns and potential for further functionalization. rsc.org
For instance, the N-oxidation of 1-benzyl-1H-pyrazolo[3,4-b]pyridine with m-chloroperbenzoic acid (m-CPBA) selectively yields the corresponding 7-oxide. This derivative can then undergo further reactions, such as treatment with acetic anhydride, to introduce substituents onto the pyridine (B92270) ring. rsc.org
Electrophilic substitution reactions on the 1-benzyl-1H-pyrazolo[3,4-b]pyridine system have also been explored. Nitration, for example, has been shown to occur selectively at the para-position of the N-benzyl group, leaving the heterocyclic core intact. In contrast, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) leads to substitution at the 3-position of the pyrazolo[3,4-b]pyridine ring system. rsc.org These selective transformations provide valuable tools for the synthesis of a diverse library of compounds for academic study.
The following table summarizes some of the key transformations starting from 1-benzyl-1H-pyrazolo[3,4-b]pyridine, a derivative accessible from this compound.
| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference |
| 1-Benzyl-1H-pyrazolo[3,4-b]pyridine | m-Chloroperbenzoic acid (m-CPBA) | 1-Benzyl-1H-pyrazolo[3,4-b]pyridine 7-oxide | N-Oxidation | rsc.org |
| 1-Benzyl-1H-pyrazolo[3,4-b]pyridine 7-oxide | Acetic anhydride | 1-Benzyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one and 1-Benzyl-3-acetyl-1H-pyrazolo[3,4-b]pyridine | Rearrangement/Substitution | rsc.org |
| 1-Benzyl-1H-pyrazolo[3,4-b]pyridine | Nitric acid/Sulfuric acid | 1-(4-Nitrobenzyl)-1H-pyrazolo[3,4-b]pyridine | Nitration | rsc.org |
| 1-Benzyl-1H-pyrazolo[3,4-b]pyridine | N-Bromosuccinimide (NBS) | 3-Bromo-1-benzyl-1H-pyrazolo[3,4-b]pyridine | Bromination | rsc.org |
| 1-Benzyl-1H-pyrazolo[3,4-b]pyridine | N-Chlorosuccinimide (NCS) | 3-Chloro-1-benzyl-1H-pyrazolo[3,4-b]pyridine | Chlorination | rsc.org |
The versatility of this compound and its derivatives as intermediates in the synthesis of these and other functional molecules underscores their importance in academic research. The ability to construct complex heterocyclic systems from this readily accessible precursor facilitates the exploration of new chemical space and the investigation of the properties of novel compounds.
Q & A
Advanced Research Question
- Catalyst Screening : Basic catalysts like K₂CO₃ improve nucleophilic substitution efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Vilsmeier-Haack reactions.
- Temperature Control : Reflux conditions (e.g., 80–100°C) balance reaction speed and byproduct formation.
- Purification Techniques : Column chromatography or recrystallization minimizes impurities. Documented protocols for similar compounds suggest yields >70% are achievable with rigorous optimization .
How should researchers address discrepancies in reported biological activities of pyrazole derivatives?
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects. For example, 4-Bromo-1-(4-chlorobenzyl) derivatives show enhanced bioactivity due to halogen-mediated receptor interactions .
- Computational Modeling : Use DFT or molecular docking to predict binding affinities and compare with experimental IC values.
- Reproducibility Checks : Validate assays under standardized conditions (e.g., enzyme inhibition protocols). Contradictions may arise from assay variability or impurities; HPLC purity >95% is recommended .
What role does the benzyl group play in the compound’s reactivity and applications?
Advanced Research Question
The benzyl group:
- Enhances Lipophilicity : Improves membrane permeability in biological studies.
- Modulates Electronic Effects : Electron-donating/-withdrawing substituents on the benzyl ring alter the aldehyde’s electrophilicity.
- Facilitates Functionalization : The benzyl-protected nitrogen allows selective derivatization at the pyrazole ring’s 5-position for drug discovery .
How can researchers validate the purity of this compound for pharmacological studies?
Basic Research Question
- Chromatography : HPLC with UV detection (λ ~250–300 nm for pyrazole derivatives).
- Melting Point Analysis : Sharp melting points indicate purity (e.g., 150–152°C for related compounds ).
- Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values.
What advanced applications exist for pyrazole carbaldehydes in material science?
Advanced Research Question
- Organic Semiconductors : The conjugated π-system and aldehyde group enable coordination with metal ions (e.g., Cu, Zn) for conductive frameworks.
- Photovoltaic Devices : Derivatives with thiophene substituents (e.g., 1-methyl-3-thien-2-yl analogs) exhibit tunable optoelectronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
